cis-(3AS,6AS)-1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-B]pyrrole-6A-carboxylic acid
Description
cis-(3AS,6AS)-1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-B]pyrrole-6A-carboxylic acid is a bicyclic pyrrolidine derivative featuring dual protective groups: a benzyloxycarbonyl (Cbz) group at position 1 and a tert-butoxycarbonyl (Boc) group at position 3. Its stereochemical configuration (cis-3aS,6aS) is critical for its spatial arrangement and reactivity, influencing applications in peptide synthesis and medicinal chemistry . The compound’s carboxylate moiety enhances solubility in polar solvents, while the Boc and Cbz groups provide orthogonal protection for amine functionalities during multi-step syntheses .
Key structural attributes:
Properties
Molecular Formula |
C20H26N2O6 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-3,3a,4,6-tetrahydro-2H-pyrrolo[3,4-b]pyrrole-6a-carboxylic acid |
InChI |
InChI=1S/C20H26N2O6/c1-19(2,3)28-17(25)21-11-15-9-10-22(20(15,13-21)16(23)24)18(26)27-12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,23,24)/t15-,20+/m0/s1 |
InChI Key |
FEGRQZYEYYATFY-MGPUTAFESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCN([C@@]2(C1)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCN(C2(C1)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aR)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of amino groups using benzyloxycarbonyl and tert-butoxycarbonyl groups. The reaction conditions often include the use of protecting agents such as benzyl chloroformate and di-tert-butyl dicarbonate, along with suitable bases like triethylamine. The reactions are usually carried out in anhydrous solvents like dichloromethane or tetrahydrofuran under controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,6aR)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl and tert-butoxycarbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-(3aR,6aR)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(3aR,6aR)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl and tert-butoxycarbonyl groups play a crucial role in protecting functional groups during chemical reactions, allowing for selective modifications. The compound may also act as a ligand, binding to enzymes or receptors and modulating their activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Core Structure | Protective Groups | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| Target Compound | Octahydropyrrolo[3,4-b]pyrrole | Cbz, Boc, -COOH | ~450 (estimated) | Peptide synthesis, drug intermediates |
| 3-[(2,3-dihydro-1H-6-pyrrolo[1,2-a]pyrrolyl)methyl]-4(3H)-quinazolinone (6) | Quinazolinone-pyrrolo[1,2-a]pyrrole hybrid | None | ~310 (calculated) | Antimicrobial agents |
| Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-... (10a) | Pyrrole | Boc, ethyl ester | 554 | Anticancer research |
| BenzylN-[3-(5-methyl-2-furyl)propyl]carbamate (10) | Linear alkyl chain | Cbz | ~290 (estimated) | Intermediate in heterocycle synthesis |
Key Observations :
- Core Rigidity: The bicyclic pyrrolidine core enhances conformational stability compared to monocyclic pyrroles (e.g., 10a) or linear chains (e.g., compound 10) .
- Solubility: The carboxylic acid group in the target compound improves aqueous solubility relative to ethyl esters (e.g., 10a) or non-polar furans (e.g., compound 10) .
Reactivity Insights :
- The target compound’s synthesis likely employs orthogonal deprotection strategies (e.g., acidic Boc removal followed by hydrogenolysis of Cbz), contrasting with compound 10a’s one-step Cu-catalyzed cyclization .
- Compound 6 requires harsh acidic conditions (5N HCl), which may limit compatibility with acid-sensitive groups .
Stability and Chirality Considerations
- Acid/Base Stability: The Boc group in the target compound is base-stable but acid-labile, whereas the Cbz group is acid-stable but susceptible to hydrogenolysis. This dual stability is absent in compounds like 10a (Boc only) or 10 (Cbz only) .
- Chirality Impact: The cis-3aS,6aS configuration ensures a defined spatial arrangement, critical for binding to chiral biological targets (e.g., enzymes), a feature less emphasized in non-chiral analogs like compound 10 .
Biological Activity
The compound cis-(3AS,6AS)-1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-B]pyrrole-6A-carboxylic acid is a bicyclic derivative of pyrrole, a structure known for its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex bicyclic structure that includes a pyrrole moiety. The presence of benzyloxy and tert-butoxycarbonyl groups enhances its stability and solubility, potentially influencing its biological interactions.
Chemical Formula
- Molecular Formula : C₁₅H₁₉N₂O₄
- Molar Mass : 299.32 g/mol
Anticancer Properties
Research indicates that compounds with similar structures to This compound exhibit significant anticancer activity. For instance, studies have shown that pyrrole derivatives can induce apoptosis in various cancer cell lines.
Case Study: Anticancer Efficacy
In a study assessing the efficacy of related pyrrole compounds against human cancer cell lines (e.g., HCT116 colorectal carcinoma), the IC₅₀ values were determined using MTT assays. The results indicated that certain derivatives exhibited cytotoxic effects at concentrations as low as 50 µM, suggesting potential for therapeutic use in oncology .
Neuroprotective Effects
Another area of interest is the neuroprotective properties of pyrrole derivatives. Research has demonstrated that these compounds can modulate neurotransmitter systems and exhibit antioxidant activity.
The neuroprotective effects are attributed to the ability of these compounds to:
- Inhibit oxidative stress by scavenging free radicals.
- Modulate signaling pathways involved in neuronal survival.
- Enhance synaptic plasticity through interactions with NMDA receptors.
Anti-inflammatory Activity
Pyrrole derivatives have also been investigated for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines has been observed in vitro, suggesting a potential role in treating inflammatory diseases.
Experimental Findings
In vitro studies have shown that treatment with pyrrole-based compounds reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating their potential as anti-inflammatory agents .
Summary of Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
